Cas no 2172395-60-5 (3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde)

3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde
- 2172395-60-5
- EN300-1292914
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- インチ: 1S/C9H6FN3O/c10-8-3-12-4-9(7(8)5-14)13-2-1-11-6-13/h1-6H
- InChIKey: VMIWBHPKGZLMHI-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1C=O)N1C=NC=C1
計算された属性
- せいみつぶんしりょう: 191.04948999g/mol
- どういたいしつりょう: 191.04948999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292914-5000mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1292914-500mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 500mg |
$809.0 | 2023-09-30 | ||
Enamine | EN300-1292914-1.0g |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292914-250mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1292914-1000mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1292914-100mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1292914-10000mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1292914-50mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1292914-2500mg |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2172395-60-5 | 2500mg |
$1650.0 | 2023-09-30 |
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehydeに関する追加情報
3-Fluoro-5-(1H-Imidazol-1-yl)Pyridine-4-Carbaldehyde: A Versatile Building Block in Medicinal Chemistry and Beyond
The compound 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2172395-60-5) has emerged as a valuable heterocyclic building block in modern pharmaceutical research and specialty chemical synthesis. This fluorinated pyridine derivative combines multiple pharmacophoric elements - a fluoro substituent, an imidazole ring, and an aldehyde functionality - making it particularly attractive for drug discovery applications.
Structural analysis reveals that the 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde scaffold offers unique electronic properties due to the electron-withdrawing effects of both the fluorine atom and the imidazole nitrogen. The aldehyde group at position 4 serves as a versatile handle for further chemical modifications through condensation, reductive amination, or nucleophilic addition reactions. These characteristics have led to growing interest in this compound among medicinal chemists exploring kinase inhibitors, GPCR modulators, and CNS-active compounds.
Recent patent literature indicates that derivatives of 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde are being investigated for potential applications in treating neurodegenerative disorders and inflammatory conditions. The compound's ability to participate in hydrogen bonding interactions through its imidazole nitrogen and form stable complexes with various biological targets makes it particularly valuable in structure-based drug design. Computational studies suggest favorable drug-like properties for many derivatives of this scaffold, with predicted good blood-brain barrier permeability in certain structural configurations.
Beyond pharmaceutical applications, 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde has found use in materials science as a precursor for functionalized ligands in coordination chemistry. The electron-rich imidazole ring and electron-deficient pyridine moiety create interesting redox-active materials when incorporated into metal-organic frameworks. Researchers are exploring these properties for potential applications in organic electronics and sensor technologies.
The synthesis of 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde typically involves multi-step procedures starting from appropriately substituted pyridine precursors. Recent advances in flow chemistry and catalytic fluorination methods have improved the efficiency of producing this compound at scale. Analytical characterization by NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms the high purity and structural integrity of commercially available material.
From a safety perspective, standard laboratory precautions are recommended when handling 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde. While not classified as highly hazardous, proper personal protective equipment should be worn due to the compound's aldehyde functionality. Storage under inert atmosphere at low temperatures helps maintain stability over extended periods.
The market for fluorinated heterocycles like 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde continues to grow, driven by increasing demand from both pharmaceutical and materials science sectors. Custom synthesis services now offer this compound in quantities ranging from milligram to kilogram scale, with options for isotope-labeled versions and structural analogs to support diverse research needs.
Recent publications highlight innovative applications of 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde derivatives in photopharmacology, where light-sensitive modifications enable precise control of biological activity. Other studies explore its use in developing PET imaging probes, taking advantage of the fluorine-18 isotope for diagnostic applications. These cutting-edge applications demonstrate the compound's continuing relevance in contemporary chemical research.
For researchers considering 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde for their projects, several factors should be evaluated. The compound's reactivity profile allows for selective modifications at different positions, but careful control of reaction conditions is often necessary to achieve desired selectivity. Computational modeling can help predict the electronic effects of various substituents on the core scaffold before undertaking synthetic work.
Quality control measures for 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde typically include HPLC purity assessment and water content determination, as the aldehyde group can be sensitive to hydration. Suppliers increasingly provide comprehensive analytical data packages to support regulatory submissions for drug development programs using this compound as a starting material.
Looking ahead, the versatility of 3-fluoro-5-(1H-imidazol-1-yl)pyridine-4-carbaldehyde suggests it will remain an important tool for chemical innovation. Ongoing research into green chemistry approaches for its synthesis and applications aligns with broader trends toward sustainable molecular design. The compound's unique combination of structural features continues to inspire novel applications across multiple scientific disciplines.
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